molecular formula C16H12N4O4 B14942895 4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile

4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile

Cat. No.: B14942895
M. Wt: 324.29 g/mol
InChI Key: BKXNOGJDCAAKDM-UHFFFAOYSA-N
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Description

4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure This compound features a benzodioxole moiety, which is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of a base such as sodium hydroxide, followed by reduction with lithium tetrahydroaluminate . The resulting intermediate undergoes further reactions to form the final spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile groups would yield corresponding amines, while substitution reactions could introduce various functional groups at the amino position.

Scientific Research Applications

4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile is not fully understood. its structural features suggest it may interact with biological targets such as enzymes or receptors. The benzodioxole moiety is known to modulate biological activity, potentially through interactions with proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolane]-1,5-dicarbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure may enhance its stability and specificity in biological systems, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

2'-amino-6'-(1,3-benzodioxol-5-yl)spiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile

InChI

InChI=1S/C16H12N4O4/c17-6-14-12(9-1-2-10-11(5-9)22-8-21-10)15(14,7-18)16(20-13(14)19)23-3-4-24-16/h1-2,5,12H,3-4,8H2,(H2,19,20)

InChI Key

BKXNOGJDCAAKDM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC5=C(C=C4)OCO5)C#N

Origin of Product

United States

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